molecular formula C14H11BrN2 B3214601 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1146911-28-5

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3214601
CAS No.: 1146911-28-5
M. Wt: 287.15 g/mol
InChI Key: OAHOBRUVPSCGSO-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C14H11BrN2 and a molecular weight of 287.16 g/mol .

Biochemical Analysis

Biochemical Properties

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it modulates the activity of GABA A receptors, which are involved in neurotransmission . These interactions highlight the compound’s potential as a therapeutic agent for treating diseases related to cell cycle dysregulation and neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to inhibit or activate their functions. For instance, the compound inhibits CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it modulates GABA A receptor activity by binding to allosteric sites, enhancing or inhibiting neurotransmission . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its efficacy. Studies have shown that the compound remains stable under standard storage conditions (2-8°C) and room temperature . Over time, its effects on cellular function may change due to degradation or metabolic transformation. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biological activity, although its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating neurotransmission . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it localizes to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues also affects its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include heating the reactants under microwave irradiation, which accelerates the reaction and provides high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.

    Coupling Reactions: The phenyl group at the 2nd position can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure.

Scientific Research Applications

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Phenylimidazo[1,2-a]pyridine
  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to the specific substitution pattern on the imidazo[1,2-a]pyridine core. The presence of the bromine atom, methyl group, and phenyl group at specific positions imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-7-12(15)8-17-9-13(16-14(10)17)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOBRUVPSCGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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